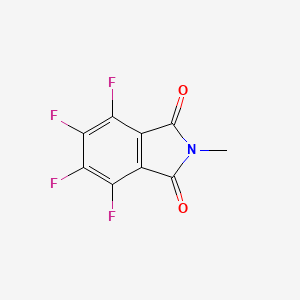

N-Methyl tetrafluorophthalimide

描述

N-Methyl tetrafluorophthalimide is a useful research compound. Its molecular formula is C9H3F4NO2 and its molecular weight is 233.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Methyl tetrafluorophthalimide (C9H3F4NO2) is a fluorinated derivative of phthalimide that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-angiogenic and anti-inflammatory applications. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and detailed research findings.

Chemical Structure and Properties

This compound features a tetrafluorinated phthalimide core which significantly influences its biological properties. The presence of four fluorine atoms enhances the compound's lipophilicity and alters its interaction with biological targets compared to non-fluorinated analogues.

Biological Activity Overview

-

Anti-Angiogenic Properties :

- A study demonstrated that tetrafluorinated phthalimide derivatives exhibit substantial anti-angiogenic activity. Specifically, compounds derived from tetrafluorophthalimidobarbituric acids showed over 90% inhibition of microvessel outgrowth in rat aortic ring assays, indicating a strong potential for inhibiting angiogenesis in pathological conditions such as cancer .

- In zebrafish models, treatment with specific tetrafluorophthalimide derivatives resulted in a significant reduction in the number of intersomitic blood vessels, further supporting their anti-angiogenic capabilities .

- Inhibition of Tumor Necrosis Factor-α (TNF-α) :

- Antileukemic Activity :

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity | Effect | Study Reference |

|---|---|---|

| Anti-Angiogenic | >90% inhibition of microvessel outgrowth | |

| TNF-α Inhibition | Significant reduction in TNF-α production | |

| Antileukemic | Upregulation of NFAT pathways |

Detailed Research Findings

- Synthesis and Evaluation : The synthesis of this compound involves the introduction of fluorine atoms into the phthalimide structure, enhancing its biological activity compared to non-fluorinated counterparts. This modification has been shown to improve pharmacological profiles by increasing binding affinity to target proteins involved in angiogenesis and inflammation .

- Mechanistic Insights : Investigations into the mechanistic pathways reveal that this compound and its derivatives interact with specific cellular targets, leading to altered signaling pathways that inhibit angiogenesis and modulate immune responses. For example, the interaction with cereblon, a substrate receptor involved in ubiquitin-mediated degradation processes, has been identified as a key mechanism underlying the immunomodulatory effects of these compounds .

科学研究应用

N-Methyl tetrafluorophthalimide is a fluorinated organic compound with diverse applications in scientific research, particularly in the synthesis of biologically active molecules and advanced materials. Here's a detailed overview of its applications:

Scientific Research Applications

1. Synthesis of Antiangiogenic Compounds

- N-Methyl tetrafluorophthalimide is a crucial building block in synthesizing potential antiangiogenic drugs .

- Tetrafluorophthalimide derivatives have shown promise in inhibiting tumor growth and microvessel outgrowth .

- For instance, the tetrafluorobenzamide derivative 15d significantly reduced tumor size in a human prostate cancer mouse xenograft model .

- Similarly, the tetrafluorophthalimide derivative 14k has demonstrated antileukemic activity by upregulating nuclear factor of activated T-cells (NFAT) transcriptional pathways .

2. Precursor in Chemical Synthesis

- This compound can be produced via a halogen-exchange reaction using a metal fluoride salt and a dihydrocarbyl sulfoxide as the solvent .

- For example, N-methyltetrachlorophthalimide reacts with potassium fluoride in anhydrous DMSO at 150°C to yield N-methyltetrafluorophthalimide with high conversion rates .

3. Development of Microporous Polymers

- This compound is used in synthesizing polymers of intrinsic microporosity (PIMs) .

- These PIMs are created through double nucleophilic aromatic substitution and show promise in membrane gas separation due to their structure-porous relationship .

4. Synthesis of Fluorinated Compounds

- This compound can be used to convert chlorinated phthalic anhydrides to fluorinated phthalic acids .

- The resulting fluorinated phthalic acid products can be converted into fluorinated anhydrides, fluorinated benzoic acids, and fluorinated benzenes, useful as insecticide and larvicide intermediates .

5. Synthesis of Trifluoromethyl Pyrimidine Derivatives

- Trifluoromethyl pyrimidine derivatives, synthesized through multi-step reactions, have shown antifungal, insecticidal, and anticancer properties .

- These derivatives exhibit in vitro antifungal activities against various fungi, moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda, and anticancer activities against PC3, K562, Hela, and A549 cell lines .

Data Table: Biological Activities of this compound Derivatives

Case Studies

1. Halogen-Exchange Reaction for Tetrafluorophthalimide Production

- Objective : To efficiently produce N-methyltetrafluorophthalimide from N-methyltetrachlorophthalimide .

- Method : Reacting N-methyltetrachlorophthalimide with potassium fluoride in anhydrous DMSO at controlled temperatures .

- Results : A 94.4% GC conversion to N-methyltetrafluorophthalimide was achieved after 1 hour at 150°C .

- : Sulfoxides like DMSO are effective solvents for halogen

属性

IUPAC Name |

4,5,6,7-tetrafluoro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULXVJOTNZUFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332853 | |

| Record name | N-Methyl tetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33795-85-6 | |

| Record name | N-Methyl tetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-Tetrafluoro-N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。